molecular formula C15H14O5 B102963 Umtatin CAS No. 17398-06-0

Umtatin

Cat. No.: B102963
CAS No.: 17398-06-0
M. Wt: 274.27 g/mol
InChI Key: MCXUZKYSWNSOMA-UHFFFAOYSA-N
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Description

Umtatin: is a naturally occurring chiral hydroxymethylfurochromone It is known for its unique chemical structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Umtatin involves a regio-selective six-membered cyclization of 1-[o-(tert-butyldimethylsiloxy)phenyl]but-2-yn-1-ones. This process includes three main steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Umtatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxymethyl group.

    Substitution: Substitution reactions can occur at different positions on the furochromone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products:

Scientific Research Applications

Chemistry: Umtatin is used as a precursor in the synthesis of various complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in modulating biological pathways and interacting with specific proteins.

Medicine: this compound has potential therapeutic applications due to its biological activity. It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

Umtatin exerts its effects by interacting with specific molecular targets and pathways. The compound modulates the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact mechanism involves binding to target proteins and altering their function, which can result in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

    Coumarin: Like Umtatin, coumarin is a naturally occurring compound with significant biological activity. this compound’s unique hydroxymethyl group provides distinct chemical properties.

    Chromone: Chromone compounds share a similar core structure with this compound but lack the hydroxymethyl group, leading to different reactivity and applications.

Uniqueness: this compound’s uniqueness lies in its hydroxymethylfurochromone structure, which provides specific reactivity and biological activity not found in other similar compounds. This makes this compound a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-hydroxy-7-(hydroxymethyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-7(2)11-4-9-12(20-11)5-13-14(15(9)18)10(17)3-8(6-16)19-13/h3,5,11,16,18H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXUZKYSWNSOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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